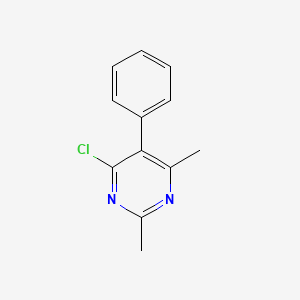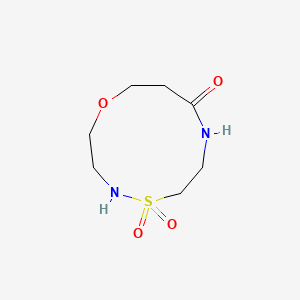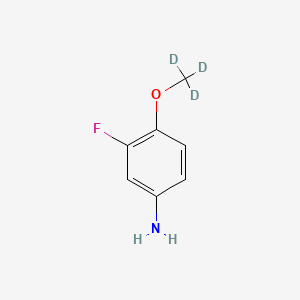
Potassium (2,6-diethylphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,6-diethylphenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium (2,6-diethylphenyl)trifluoroborate typically involves the reaction of 2,6-diethylphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. This method is known for its simplicity and high yield .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2,6-diethylphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is carried out under mild conditions, making it suitable for a wide range of substrates .
Major Products
The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (2,6-diethylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium (2,6-diethylphenyl)trifluoroborate in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium (2,6-diethylphenyl)trifluoroborate is unique among potassium organotrifluoroborates due to its specific substituents on the phenyl ring. Similar compounds include:
Potassium phenyltrifluoroborate: Lacks the ethyl substituents and is used in similar cross-coupling reactions.
Potassium 2,6-dimethylphenyltrifluoroborate: Contains methyl groups instead of ethyl groups, affecting its reactivity and applications.
Potassium 2-fluorophenyltrifluoroborate: Contains a fluorine substituent, which can influence its electronic properties and reactivity.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the nature of their substituents.
Propiedades
Fórmula molecular |
C10H13BF3K |
|---|---|
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
potassium;(2,6-diethylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-3-8-6-5-7-9(4-2)10(8)11(12,13)14;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
Clave InChI |
LYXTYZMUPBIIPT-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC=C1CC)CC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
![[5-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13455596.png)
![2,8-Diazaspiro[4.5]decan-7-one dihydrochloride](/img/structure/B13455603.png)
![1-{6-Oxaspiro[4.5]decan-9-yl}methanamine hydrochloride](/img/structure/B13455608.png)
![N-methylbicyclo[2.1.1]hexan-2-amine hydrochloride](/img/structure/B13455625.png)
![4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexan-1-one](/img/structure/B13455627.png)

![3-Chloro-2-[(hydroxyimino)methyl]phenol](/img/structure/B13455633.png)



![Tert-butyl 4-(azidomethyl)-1-(methylcarbamoyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13455672.png)

